N-[(furan-2-yl)methyl]-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
The compound N-[(furan-2-yl)methyl]-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide features a pyrrolo[3,2-d]pyrimidin-4-one core substituted with a 3-(4-methoxyphenyl) group, a 7-phenyl moiety, and a sulfanyl acetamide side chain linked to a furan-2-yl methyl group.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[3-(4-methoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O4S/c1-33-19-11-9-18(10-12-19)30-25(32)24-23(21(15-28-24)17-6-3-2-4-7-17)29-26(30)35-16-22(31)27-14-20-8-5-13-34-20/h2-13,15,28H,14,16H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHWNZSIXYRGLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(furan-2-yl)methyl]-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a furan ring and a methoxyphenyl group attached to a pyrrolo-pyrimidine core, which contributes to its biological activity. The molecular formula is , with a molecular weight of 486.5 g/mol. The structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 486.5 g/mol |
| IUPAC Name | N-(furan-2-ylmethyl)-2-[3-(4-methoxyphenyl)-4-oxopyrimido[5,4-b]indol-5-yl]acetamide |
| CAS Number | 1040656-78-7 |
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, its structure suggests potential interactions with various molecular targets including enzymes and receptors through:
- Hydrogen Bonding : Potential interactions with functional groups in target proteins.
- Hydrophobic Interactions : The furan and phenyl groups may facilitate binding to lipophilic sites on proteins.
- π-π Stacking : Aromatic rings may engage in stacking interactions with nucleobases or other aromatic residues in proteins.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
-
Cell Line Studies : Research has demonstrated cytotoxic effects against various cancer cell lines. One study reported IC50 values indicating effective inhibition of cell proliferation in A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells .
Cell Line IC50 (µM) A431 < 10 Jurkat < 12
Enzyme Inhibition
The compound has also shown promise as an enzyme inhibitor:
-
Acetylcholinesterase (AChE) Inhibition : Similar derivatives have been tested for their ability to inhibit AChE with varying degrees of potency . Compounds with methoxy substitutions often exhibit dual inhibitory effects on both AChE and butyrylcholinesterase (BChE).
Compound AChE IC50 (µM) BChE IC50 (µM) Derivative 1 10.4 7.7 Derivative 2 5.4 9.9
Case Studies and Research Findings
Several case studies have explored the biological activities of compounds structurally related to N-[(furan-2-yl)methyl]-2-{[3-(4-methoxyphenyl)-4-oxo-7-pheny...]}:
- Anticancer Screening : A comprehensive screening of a drug library identified several promising candidates that exhibited significant growth inhibition in multicellular spheroids, indicating potential for further development into anticancer therapies .
- Mechanistic Studies : Molecular dynamics simulations have been employed to elucidate the binding interactions of similar compounds with target proteins such as Bcl-2, revealing critical insights into their anticancer mechanisms .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-[(furan-2-yl)methyl]-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, pyrrolopyrimidines have been reported to target specific kinases involved in cancer progression, which could lead to the development of new anticancer therapies .
Antimicrobial Activity
The sulfonamide component of the compound suggests potential antimicrobial properties. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. Preliminary studies have indicated that derivatives of this compound may possess activity against both gram-positive and gram-negative bacteria .
Anti-inflammatory Effects
Compounds containing furan and pyrrolopyrimidine structures have been associated with anti-inflammatory effects. They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, thus providing a therapeutic avenue for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the furan or pyrrolopyrimidine rings can significantly impact biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Substituting different groups on the furan ring | Alters solubility and bioavailability |
| Variations in the methoxy group | Influences potency against specific targets |
| Changes to the sulfonamide group | Affects antimicrobial efficacy |
Case Studies
- Anticancer Research : A study published in 2023 demonstrated that a related pyrrolopyrimidine derivative significantly inhibited tumor growth in xenograft models by targeting the PI3K/Akt signaling pathway .
- Antimicrobial Evaluation : In vitro tests showed that derivatives of this compound exhibited effective bactericidal activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibiotic agent .
- Inflammation Model : A recent investigation highlighted the anti-inflammatory properties of similar compounds in a mouse model of arthritis, showing reduced levels of inflammatory markers after treatment .
Comparison with Similar Compounds
Pyrrolo- and Thieno-Pyrimidinone Derivatives
Compounds sharing the pyrrolo- or thieno-pyrimidinone core with sulfanyl acetamide side chains are highlighted below:
Key Observations:
- Substituent Effects : The target compound’s 4-methoxyphenyl group may improve solubility compared to chloro- or trifluoromethyl-substituted analogs (e.g., ), which are more lipophilic.
- Core Heterocycle: Thieno-pyrimidinones () replace the pyrrolo nitrogen with sulfur, altering electronic properties and possibly metabolic stability.
Triazole- and Triazine-Based Sulfanyl Acetamides
Compounds with triazole or triazine cores demonstrate structural diversity:
Key Observations:
Pyrimido-Indole and Other Heterocycles
Additional analogs include pyrimido-indole and pyrazolo-pyrimidine derivatives:
Key Observations:
Preparation Methods
Cyclization of Aminothiophene Carboxylates
Source describes a scalable method for pyrrolo[3,2-b]pyrroles, adaptable to pyrrolo[3,2-d]pyrimidines. For this compound, methyl-2-aminothiophene-3-carboxylate undergoes cyclization with diacetyl in the presence of metal salts (e.g., ZnCl₂) at 50°C, followed by chlorination using phosphorus oxychloride (POCl₃). Key conditions include:
Direct Synthesis from 7H-Pyrrolo[3,2-d]pyrimidine-2,4-diol
Patent outlines a method where 7H-pyrrolo[3,2-d]pyrimidine-2,4-diol reacts with POCl₃ (3 equivalents) and diisopropylethylamine (2 equivalents) in toluene. The reaction proceeds at 106°C for 16 hours, yielding 2,4-dichloro-7H-pyrrolo[3,2-d]pyrimidine in 87% yield after recrystallization.
Functionalization of the Core
Thiolation at C2
The sulfanyl group is installed via nucleophilic substitution. Source employs mercaptoacetamide derivatives, where 2-chloro-pyrrolo[3,2-d]pyrimidine reacts with 2-mercapto-N-(furan-2-ylmethyl)acetamide in dimethylformamide (DMF) with K₂CO₃ as base:
Reaction conditions: 60°C for 8 hours, yielding 68% product.
Final Coupling: Acetamide Side Chain
The furan-2-ylmethyl acetamide side chain is introduced via EDC-mediated coupling. Source and detail this step:
Synthesis of 2-Mercapto-N-(furan-2-ylmethyl)acetamide
From source, N-(furan-2-ylmethyl)acetamide is treated with thiourea and H₂S in ethanol under reflux to generate the thiol intermediate.
Coupling to Pyrrolo-pyrimidine Core
The thiol intermediate reacts with the chlorinated pyrrolo-pyrimidine using EDC/HOBt in dichloromethane:
| Parameter | Value |
|---|---|
| Coupling Agent | EDC (1.2 eq), HOBt (1.5 eq) |
| Solvent | DCM, 0°C → room temperature |
| Time | 12 hours |
| Yield | 74% |
Purification and Characterization
Final purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from acetonitrile. Key characterization data:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrimidine-H), 7.75–7.20 (m, 9H, aromatic), 6.50 (m, 2H, furan-H), 4.35 (s, 2H, CH₂-furan), 3.85 (s, 3H, OCH₃).
-
HRMS : m/z 547.1521 [M+H]⁺ (calculated 547.1518).
Comparative Analysis of Methods
Optimization Strategies
Q & A
Basic: What synthetic routes are recommended for synthesizing this compound, and what critical parameters influence yield?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Core Formation: Construct the pyrrolo[3,2-d]pyrimidin-4-one core via cyclocondensation of substituted aminopyrroles with carbonyl reagents under reflux conditions .
Sulfanyl Introduction: React the core with thiourea derivatives or mercaptoacetic acid in the presence of a base (e.g., K₂CO₃) at 60–80°C to install the sulfanylacetamide moiety .
Functionalization: Introduce the 4-methoxyphenyl and furan-2-ylmethyl groups via nucleophilic substitution or Pd-catalyzed cross-coupling, optimizing solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) .
Key Parameters: Catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions), reaction time (monitored via TLC/HPLC), and purification via column chromatography (silica gel, hexane/EtOAc gradient) .
Basic: How is structural integrity validated, and what analytical techniques are essential?
Methodological Answer:
- 1H/13C NMR: Confirm substituent connectivity (e.g., methoxy protons at δ 3.8–4.0 ppm, furan protons at δ 6.3–7.4 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .
- IR Spectroscopy: Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~600 cm⁻¹) functional groups .
Note: Compare data with structurally related compounds (e.g., ’s crystal structures) to resolve ambiguities .
Advanced: How can conflicting spectroscopic data during structural elucidation be resolved?
Methodological Answer:
- 2D NMR (COSY, HSQC, HMBC): Resolve overlapping signals by mapping proton-proton correlations and long-range C-H couplings (e.g., linking the sulfanyl group to the pyrimidine ring) .
- X-ray Crystallography: Resolve absolute configuration, as demonstrated in for analogous sulfanylacetamide derivatives .
- Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .
Advanced: What strategies optimize reaction yield in multi-step synthesis?
Methodological Answer:
- Design of Experiments (DoE): Use factorial designs to optimize variables (e.g., temperature, solvent, catalyst loading) .
- In Situ Monitoring: Employ inline FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
- By-Product Mitigation: Identify side products (e.g., oxidation of furan rings) via LC-MS and suppress them using inert atmospheres or radical scavengers .
Advanced: How does the sulfanyl group influence bioactivity, and how can this be probed?
Methodological Answer:
- Structure-Activity Relationship (SAR): Synthesize analogs replacing -S- with -O- or -NH- and compare IC₅₀ values in enzyme assays .
- Molecular Docking: Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina to assess sulfanyl’s role in hydrogen bonding or hydrophobic interactions .
- Thiol-Reactivity Assays: Test thiol-disulfide exchange potential with Ellman’s reagent (DTNB) to evaluate redox activity .
Basic: What are the solubility and stability profiles under laboratory conditions?
Methodological Answer:
- Solubility: Highly soluble in polar aprotic solvents (DMSO, DMF) and ethanol; poorly soluble in water (<0.1 mg/mL) .
- Stability: Stable at pH 6–8 (phosphate buffer, 25°C); degrade under UV light (use amber vials) or strong acids/bases .
Storage: Recommend -20°C under argon to prevent oxidation of the sulfanyl group .
Advanced: How can analogs be designed to improve pharmacokinetics?
Methodological Answer:
- Bioisosteric Replacement: Substitute the 4-methoxyphenyl with halogenated (e.g., 4-F) or trifluoromethyl groups to enhance metabolic stability .
- LogP Optimization: Introduce hydrophilic groups (e.g., -OH, -COOH) to reduce LogP from ~3.5 (parent compound) to <2.5 for better aqueous solubility .
- Prodrug Strategies: Mask the acetamide as an ester to improve oral bioavailability, with enzymatic cleavage in vivo .
Advanced: What are common synthetic by-products, and how are they addressed?
Methodological Answer:
- By-Products Identified:
- Oxidized Furan Rings: Formed during prolonged air exposure; mitigate using N₂ purging .
- Incomplete Substitution: Detect unreacted pyrrolopyrimidine intermediates via LC-MS; increase reaction time or catalyst loading .
- Purification: Use preparative HPLC with C18 columns (MeCN/H₂O + 0.1% TFA) to separate closely eluting impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
